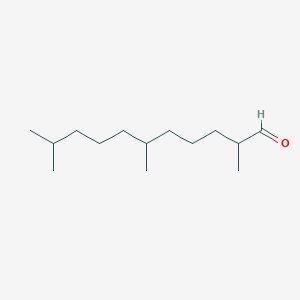
Undecanal, 2,6,10-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanal, 2,6,10-trimethyl- is a synthetic compound that belongs to the family of aldehydes. It is widely used in the fragrance and flavor industry due to its unique odor and flavor properties. However, recent scientific research has shown that this compound has potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of undecanal, 2,6,10-trimethyl- is not fully understood. However, studies have shown that it works by disrupting the cell membrane of microorganisms, leading to their death. It is also believed to inhibit the growth and reproduction of insects by disrupting their hormonal balance.
Biochemische Und Physiologische Effekte
Undecanal, 2,6,10-trimethyl- has been shown to have minimal toxicity in humans and animals. However, it can cause irritation to the skin, eyes, and respiratory system if inhaled or ingested. Studies have also shown that it can affect the liver and kidney function in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
Undecanal, 2,6,10-trimethyl- has several advantages as a laboratory reagent. It is readily available, easy to handle, and has a long shelf life. However, its strong odor and potential toxicity can make it difficult to work with in certain experiments. It is also relatively expensive compared to other laboratory reagents.
Zukünftige Richtungen
There are several potential future directions for research on undecanal, 2,6,10-trimethyl-. One area of interest is the development of new antibiotics and antifungal agents based on its antimicrobial properties. Another area of research is the development of new insecticides for agricultural use. Additionally, there is potential for the use of undecanal, 2,6,10-trimethyl- in the production of biofuels and biodegradable plastics. Further research is needed to fully understand its mechanism of action and potential applications in these fields.
Synthesemethoden
Undecanal, 2,6,10-trimethyl- can be synthesized through various chemical reactions. One of the most common methods is the oxidation of 2,6,10-trimethyl-5-undecanone using potassium permanganate or hydrogen peroxide. Another method involves the reduction of 2,6,10-trimethyl-5-undecanone using sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Undecanal, 2,6,10-trimethyl- has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. In agriculture, it has been found to have insecticidal properties, which could be used to develop new pesticides. In environmental science, it has been shown to have potential as a biofuel and as a component of biodegradable plastics.
Eigenschaften
CAS-Nummer |
105-88-4 |
|---|---|
Produktname |
Undecanal, 2,6,10-trimethyl- |
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
2,6,10-trimethylundecanal |
InChI |
InChI=1S/C14H28O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
MBZCATXQAHUZEZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C=O |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)C=O |
Andere CAS-Nummern |
105-88-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



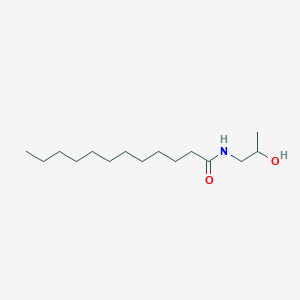
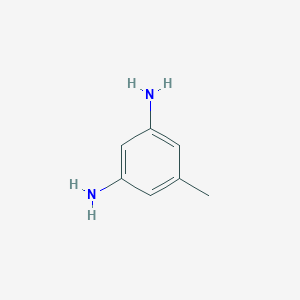
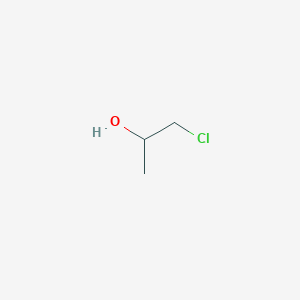
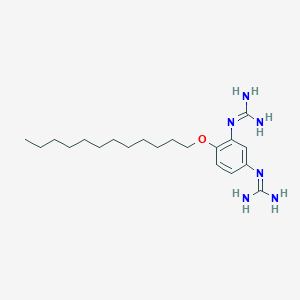
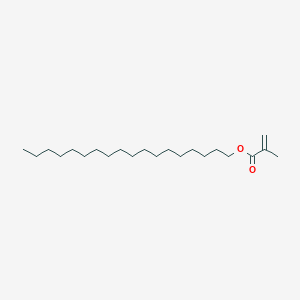
![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
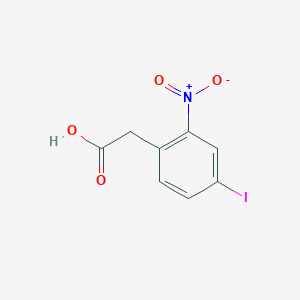
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)
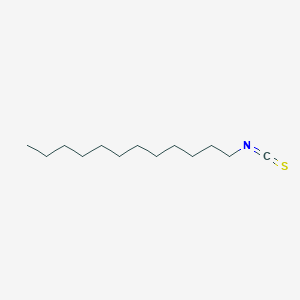
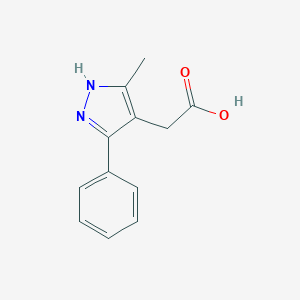
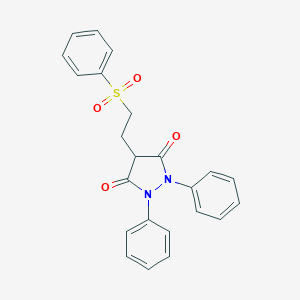
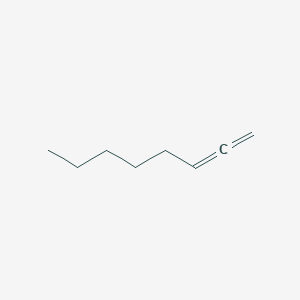
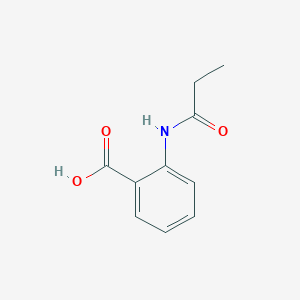
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)